6-Chloro-2-ethyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
6-chloro-2-ethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMQUWDZVRMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Stobbe Condensation :
- Reactants : o-Phenylenediamine derivative (e.g., 4-chloro-1,2-diaminobenzene) and ethyl chloroacetate.
- Base : Potassium tert-butoxide, sodium ethoxide, or sodium methoxide.
- Solvent : Methanol, ethanol, acetonitrile, or methylene chloride.
- Temperature : 23–55°C.
- Product : Ethyl ester intermediate (e.g., ethyl 4-acetoxy-1-benzyl-2-ethyl-1H-benzo[d]imidazole-6-carboxylate).
Cyclization :
Advantages :
Limitations :
Microwave-Assisted Synthesis
This method accelerates reaction times using microwave irradiation, ideal for rapid synthesis.
Reaction Protocol
- Reactants : 4-Chloro-1,2-diaminobenzene and ethyl chloroacetate.
- Catalyst : Hydrochloric acid (70%) and DMF.
- Conditions :
- Workup : Neutralization with Na₂CO₃, filtration, and recrystallization.
Advantages :
- Short reaction time (2–60 minutes vs. hours in conventional methods).
- High purity and yield (analogous compounds achieve >70% yield).
Limitations :
Hydrothermal Synthesis with Hydroxyapatite Catalyst
This eco-friendly method uses hydroxyapatite powder as a catalyst for mild, aqueous-phase synthesis.
Reaction Protocol
- Reactants : o-Phenylenediamine and glyoxylic acid (or ethyl glycolate for ethyl introduction).
- Catalyst : Hydroxyapatite powder (molar ratio 1:0.01–0.2).
- Conditions :
Advantages :
Limitations :
Multi-Step Synthesis via 4-Chloro-o-Phenylenediamine
This method involves condensation and oxidation steps to introduce the ethyl group.
Reaction Protocol
Step 1 : React 4-chloro-1,2-diaminobenzene with lactic acid (or ethyl chloroacetate) in HCl.
Step 2 : Oxidize the hydroxyl group to a carbonyl.
Step 3 : Reduce the carbonyl to an ethyl group.
Advantages :
Limitations :
Condensation with Ethyl Chloroacetate
A direct method for ethyl group incorporation.
Reaction Protocol
- Reactants : 4-Chloro-1,2-diaminobenzene and ethyl chloroacetate.
- Base : Sodium ethoxide or potassium carbonate.
- Conditions :
- Workup : Filtration, washing, and drying.
Advantages :
Limitations :
Comparative Analysis of Methods
Key Research Findings
- Catalyst Efficiency : Hydroxyapatite reduces reaction temperature and cost compared to traditional metal catalysts.
- Microwave Utility : Microwave irradiation achieves yields comparable to conventional methods in minutes.
- Substituent Effects : The ethyl group at position 2 enhances lipophilicity, critical for bioactivity.
- Purity Challenges : Crystallization and recrystallization are essential for removing impurities, particularly in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as an essential precursor in the synthesis of various complex organic molecules. Its ability to undergo multiple reactions makes it a versatile tool in organic synthesis .
Biological Applications
- Antimicrobial and Antifungal Activity : Research indicates that 6-Chloro-2-ethyl-1H-benzo[d]imidazole exhibits significant antimicrobial properties against various fungal species. It has been tested against pathogens causing cotton rot and leaf spot diseases .
- Pharmaceutical Development : The compound has been explored for its potential as an anti-inflammatory and anticancer agent. Studies have shown that benzimidazole derivatives can inhibit the growth of cancer cell lines, suggesting that this compound may also possess similar properties .
Industrial Applications
- Dyes and Pigments Production : The compound is utilized in the manufacturing of dyes and pigments due to its stable chemical structure and color properties .
Case Study 1: Antifungal Activity
A study demonstrated that this compound effectively inhibited the growth of several fungal species responsible for agricultural diseases. The compound was tested in vitro, showing significant antifungal activity against pathogens such as Fusarium spp., which are known to cause crop losses .
Case Study 2: Anticancer Potential
In a pharmacological study, derivatives of benzimidazole were synthesized, including this compound. These derivatives were tested against various cancer cell lines (HeLa and CaCo-2), revealing promising results with IC50 values indicating effective inhibition of cell growth . Further modifications to the structure enhanced its potency.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis and cell division.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Benzimidazole derivatives differ primarily in substituent type, position, and electronic properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents increase electrophilicity, making compounds reactive toward nucleophilic attack (e.g., 2-chloromethyl-6-nitro analog) .
- Lipophilicity : Alkyl groups (ethyl, methyl) improve membrane permeability, critical for bioactive compounds .
- Steric Effects : Bulky substituents like dichlorophenyl (in compound 3u ) may hinder interactions with biological targets.
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Biological Activity
6-Chloro-2-ethyl-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the diverse biological activities associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
This compound (CAS No. 34569-15-8) is characterized by a benzimidazole core with a chlorine atom at the 6-position and an ethyl group at the 2-position. The molecular formula is and it exhibits unique chemical properties due to the presence of these substituents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may inhibit enzyme activity or receptor function, which can lead to various therapeutic effects, including:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
- Anticancer Properties : Preliminary studies indicate that it may interfere with DNA synthesis and cell division, making it a candidate for anticancer therapies.
Biological Activity Overview
Antimicrobial Studies
Several studies have highlighted the antimicrobial efficacy of this compound. For instance, it has demonstrated significant antibacterial activity against common pathogens, which positions it as a potential lead compound for developing new antibiotics. The mechanism appears to involve binding to bacterial enzymes, inhibiting their function and leading to cell death .
Anticancer Research
In vitro studies have indicated that this compound can induce apoptosis in cancer cells. For example, experiments conducted on breast cancer cell lines showed that treatment with this compound resulted in morphological changes consistent with apoptosis, along with increased caspase activity .
Case Studies
- Case Study on Antibacterial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum antibacterial properties.
- Case Study on Anticancer Potential : In research focused on lung cancer cells, the compound was found to significantly reduce cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Ethyl-1H-benzo[d]imidazole | Lacks chlorine at the 6th position | Different antimicrobial properties |
| 6-Chloro-1H-benzo[d]imidazole | Chlorine at the 6th position, no ethyl group | Variation in anticancer activity |
| 5,6-Dichloro-2-methylbenzimidazole | Additional chlorine substituents | Potentially enhanced biological activity |
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-ethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : A solvent-free approach using nano montmorillonite clay as a catalyst enables efficient synthesis of benzimidazole derivatives by condensing o-phenylenediamine with aldehyde derivatives at room temperature . For chlorinated derivatives like 6-chloro variants, halogenation steps (e.g., using TsCl or POCl₃) are critical. For example, 2-chloro-1H-benzo[d]imidazole can be synthesized via tosylation (TsCl in CH₂Cl₂ with NEt₃), achieving 71% yield after purification . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading to enhance yield and purity.
Q. How is the crystal structure of this compound determined, and what structural parameters are critical for stability?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is used to resolve bond lengths, angles, and dihedral angles. For example, in similar structures like ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate, key parameters include C=O bond lengths (1.197 Å) and planar deviations (<0.0258 Å) in aromatic rings . Hydrogen atoms are geometrically idealized and constrained during refinement. Structural stability is influenced by π-π stacking, hydrogen bonding, and steric effects from substituents like chlorine and ethyl groups .
Q. What spectroscopic techniques are employed for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, 7-chloro-1-(2-iodophenyl)-2-phenyl-1H-benzo[d]imidazole shows distinct ¹H NMR signals at δ 7.85–7.25 ppm for aromatic protons and δ 4.10 ppm for ethyl groups . HRMS confirms molecular weight (e.g., [M+H]+ at 379.0524 for C₁₅H₁₁ClN₂). Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods like molecular docking and ADMET analysis predict the biological activity of this compound derivatives?
- Methodological Answer : In-silico docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR. For 2-phenyl-1H-benzo[d]imidazole derivatives, docking scores correlate with experimental IC₅₀ values (Table 6 in ). ADMET predictions using SwissADME or pkCSM assess pharmacokinetics: logP (<5 for bioavailability), topological polar surface area (<140 Ų for membrane permeability), and toxicity (AMES test for mutagenicity). Chlorine substituents enhance metabolic stability but may increase hepatotoxicity risk .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity) or structural isomerism. For example, 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole shows varying antibacterial activity against S. aureus vs. S. typhi due to differences in bacterial membrane targets . Dose-response curves and structural-activity relationship (SAR) studies (e.g., comparing chloro vs. methyl substituents) clarify mechanisms. Synchrotron-based crystallography can resolve stereochemical ambiguities .
Q. How does the electronic environment (e.g., hardness/softness) of this compound influence its reactivity in catalytic systems?
- Methodological Answer : Absolute hardness (η), calculated as η = ½(I − A) where I = ionization potential and A = electron affinity, predicts nucleophilic/electrophilic behavior. Chlorine increases η, making the compound less reactive toward soft electrophiles. For example, η values for chlorinated imidazoles range 4–6 eV, aligning with their stability in cross-coupling reactions . Density Functional Theory (DFT) simulations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals to optimize catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
